2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide
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Overview
Description
2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with difluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction used in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its fluorinated structure can impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.
Industrial Chemistry: The compound can be used as a building block for synthesizing other complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and benzamides, such as:
- 2-fluoropyridine
- 2,6-difluoropyridine
- Trifluoromethyl-substituted benzamides
Uniqueness
What sets 2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide apart is its specific combination of functional groups, which imparts unique chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-difluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5N3O/c18-12-2-1-3-13(19)15(12)16(26)24-11-6-7-25(9-11)14-5-4-10(8-23-14)17(20,21)22/h1-5,8,11H,6-7,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRFSVDBRRVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=CC=C2F)F)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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